Carbanilide, 2,2',4,4',6,6'-hexachloro-

Vue d'ensemble

Description

Carbanilide, 2,2',4,4',6,6'-hexachloro- is a synthetic organic compound with a wide range of applications. It is a white crystalline solid with a melting point of about 150°C and a boiling point of about 300°C. It has a wide range of uses in the pharmaceutical, agrochemical, and industrial fields. Carbanilide is used to produce a variety of insecticides, fungicides, and herbicides, as well as a range of other chemicals. It is also used in the production of dyes, plastics, and resins.

Applications De Recherche Scientifique

Biological and Toxicological Effects

A study by Ahn et al. (2008) assessed the biological activities of carbanilides, including triclocarban (a compound closely related to "Carbanilide, 2,2',4,4',6,6'-hexachloro-"), in in vitro bioassays. They found that some carbanilide compounds enhanced hormone-dependent induction of estrogen and androgen-dependent gene expression but exhibited little agonist activity on their own. This suggests a potential mechanism for endocrine disruption by these compounds. Additionally, triclosan, a structurally similar compound, showed weak agonistic and/or antagonistic activity in the aryl hydrocarbon receptor-responsive bioassay, highlighting the complex interactions these substances may have with endocrine systems (Ahn et al., 2008).

Environmental Fate and Degradation

Miller et al. (2008) investigated the fate of triclocarban (TCC) in estuarine sediments, providing insights into the environmental degradation of carbanilides. They found evidence for the reductive dechlorination of TCC to less chlorinated congeners, suggesting pathways for the environmental breakdown of similar compounds. The persistence of triclocarban and its diphenylurea backbone in sediments over the past 40 years indicates the environmental resilience of such compounds, which has implications for their ecological and human health impacts (Miller et al., 2008).

Biodegradation and Biotransformation

Yun et al. (2017) characterized a novel amidase from Ochrobactrum sp. TCC-2, capable of degrading TCC and its dehalogenated congeners. This enzyme hydrolyzes the amide bonds of TCC to more biodegradable products, indicating potential applications in bioremediation efforts to mitigate the environmental impact of carbanilides. The broad substrate spectrum of this amidase suggests its utility in breaking down a range of carbanilide-based contaminants (Yun et al., 2017).

Impact on Microbial Communities

Research by Miller et al. (2010) identified bacteria capable of degrading triclocarban and its non-chlorinated congener, carbanilide, using them as sole carbon sources. This study highlights the role of specific microbial communities in the breakdown of carbanilides in wastewater, offering insights into natural attenuation processes and the potential for engineered bioremediation strategies (Miller et al., 2010).

Propriétés

IUPAC Name |

1,3-bis(2,4,6-trichlorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Cl6N2O/c14-5-1-7(16)11(8(17)2-5)20-13(22)21-12-9(18)3-6(15)4-10(12)19/h1-4H,(H2,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCPIVZYPHAUCOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)NC(=O)NC2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Cl6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30174662 | |

| Record name | Carbanilide, 2,2',4,4',6,6'-hexachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carbanilide, 2,2',4,4',6,6'-hexachloro- | |

CAS RN |

20632-35-3 | |

| Record name | N,N′-Bis(2,4,6-trichlorophenyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20632-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbanilide, 2,2',4,4',6,6'-hexachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020632353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbanilide, 2,2',4,4',6,6'-hexachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

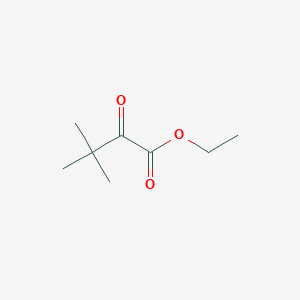

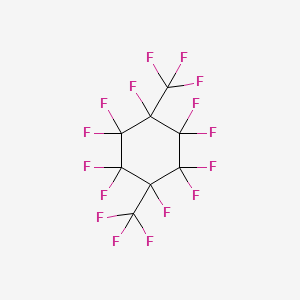

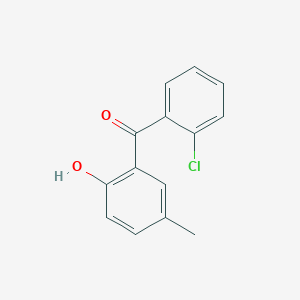

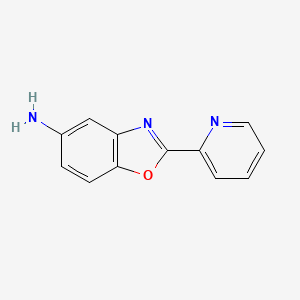

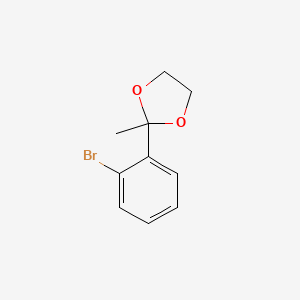

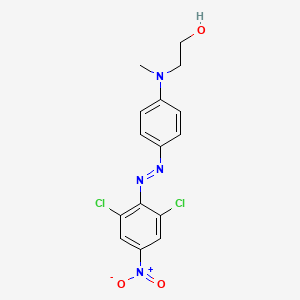

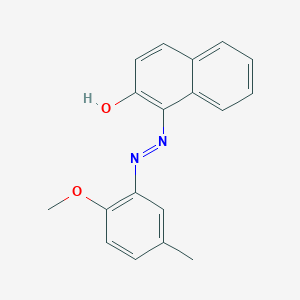

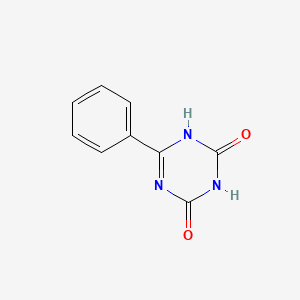

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

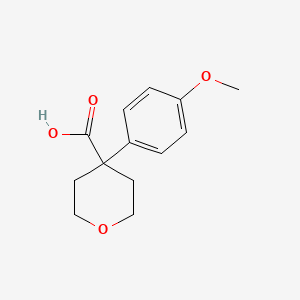

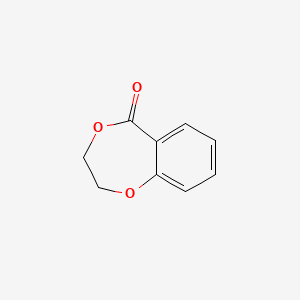

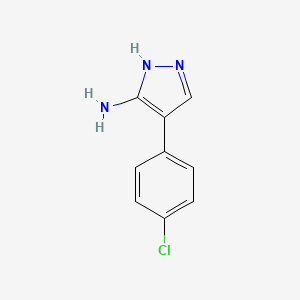

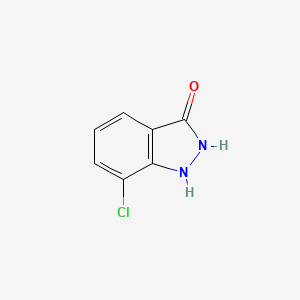

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Chlorobenzyl)oxy]benzoic acid](/img/structure/B1596582.png)